molecular formula C12H10N2O B15223199 1-(4-(Pyrimidin-2-yl)phenyl)ethanone

1-(4-(Pyrimidin-2-yl)phenyl)ethanone

Cat. No.: B15223199
M. Wt: 198.22 g/mol
InChI Key: SSEAXXRXHGKQPJ-UHFFFAOYSA-N
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Description

1-(4-(Pyrimidin-2-yl)phenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It features a pyrimidine ring attached to a phenyl ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(Pyrimidin-2-yl)phenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-bromoacetophenone with 2-aminopyrimidine in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The reaction proceeds through a cross-coupling mechanism, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Pyrimidin-2-yl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

1-(4-(Pyrimidin-2-yl)phenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural features.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-(Pyrimidin-2-yl)phenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would vary based on the context of its use and the specific biological target.

Comparison with Similar Compounds

  • 1-(4-(2-Pyrimidinyloxy)phenyl)-1-ethanone
  • 1-(3,4-Dihydroxyphenyl)-2-(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl ethanone
  • 2-(4-Aminophenoxy)-1-(pyrrolidin-1-yl)ethanone

Uniqueness: 1-(4-(Pyrimidin-2-yl)phenyl)ethanone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a phenyl ethanone group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

1-(4-pyrimidin-2-ylphenyl)ethanone

InChI

InChI=1S/C12H10N2O/c1-9(15)10-3-5-11(6-4-10)12-13-7-2-8-14-12/h2-8H,1H3

InChI Key

SSEAXXRXHGKQPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=NC=CC=N2

Origin of Product

United States

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